N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide
Description
N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide is a synthetic small molecule featuring a 2,3'-bipyridine core linked via a methylene group to a propanamide backbone. The propanamide chain is substituted with a 2-bromophenyl group at the 3-position.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-18-6-2-1-4-16(18)8-10-20(25)24-13-15-7-9-19(23-12-15)17-5-3-11-22-14-17/h1-7,9,11-12,14H,8,10,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBXAIQLKFMBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bipyridine derivative and introduce the bromophenyl group through a series of substitution reactions. The final step often involves the formation of the amide bond under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety may yield bipyridine N-oxide derivatives, while reduction of the bromophenyl group will produce the corresponding phenyl derivative.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atoms of the bipyridine moiety. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Propanamide-Based Analogs
N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide ()
- Core Structure : Propanamide backbone with a 2,3'-bipyridin-5-ylmethyl group.
- Key Differences: Substituents: The analog replaces the 3-(2-bromophenyl) group with 3,3-diphenyl substituents.
- Implications : The diphenyl variant may exhibit altered solubility, bioavailability, or target engagement compared to the brominated analog.
Table 1: Propanamide Analogs Comparison
| Compound | Substituent at Propanamide 3-Position | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 2-bromophenyl | ~426.3 (estimated) | Halogen bonding potential |
| N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide | 3,3-diphenyl | ~408.5 (estimated) | Enhanced lipophilicity |
Purine-Based Analogs with Bipyridine Moieties ()
Several purine derivatives sharing the [2,3'-bipyridin]-5-ylmethyl group were reported as CDK inhibitors for HER2-positive breast cancer (2022 study). Though structurally distinct from the target compound, these analogs highlight the versatility of the bipyridine pharmacophore:
Key Examples:
- Compound 17f : N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine
- Compound 18c: 4-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)benzamide
Structural and Functional Differences:
- Core Scaffold : Purine ring (vs. propanamide in the target compound), enabling ATP-mimetic kinase inhibition.
- Substituent Effects :
- Purine C2/C6 Positions : Pyridinyl (17f) or benzamide (18c) groups modulate kinase selectivity and potency.
- Bipyridine Role : Likely facilitates hydrophobic or π-stacking interactions with kinase domains.
Table 2: Purine Analogs vs. Target Compound
| Feature | Target Compound | Compound 17f/18c |
|---|---|---|
| Core Structure | Propanamide | Purine |
| Key Substituents | 2-bromophenyl | Pyridinyl/benzamide |
| Biological Target | Undocumented | CDK enzymes (kinase inhibition) |
| Pharmacophore Role | Bipyridine for binding flexibility | Bipyridine for hydrophobic interactions |
Critical Analysis of Substituent Effects
- Bromine vs. Phenyl Groups : The 2-bromophenyl group in the target compound may enhance binding specificity through halogen bonding, a feature absent in diphenyl or purine analogs.
- Bipyridine Positioning : The [2,3'-bipyridin]-5-ylmethyl group is conserved across analogs, suggesting its role as a critical binding moiety.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 3-(2-bromophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide
- Molecular Formula : CHBrNO
- Molecular Weight : 382.3 g/mol
The biological activity of this compound is primarily attributed to its structural features:
- Bipyridine Moiety : This component allows the compound to coordinate with metal ions, which can modulate various biochemical pathways. Such interactions may enhance or inhibit enzymatic activities relevant to disease processes.
- Bromophenyl Group : This group is believed to interact with cellular receptors or enzymes, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer efficacy against MCF-7 cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment.
- : Suggests potential for development as a chemotherapeutic agent.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the effect on LPS-induced inflammation in mice.
- Findings : Administration of the compound significantly decreased levels of pro-inflammatory cytokines compared to controls.
- : Indicates potential for therapeutic use in conditions like rheumatoid arthritis.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
